Potassium (6-carboxypyridin-3-yl)trifluoroborate Potassium (6-carboxypyridin-3-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1245906-66-4
VCID: VC0088743
InChI: InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1
SMILES: [B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+]
Molecular Formula: C6H4BF3KNO2
Molecular Weight: 229.007

Potassium (6-carboxypyridin-3-yl)trifluoroborate

CAS No.: 1245906-66-4

Cat. No.: VC0088743

Molecular Formula: C6H4BF3KNO2

Molecular Weight: 229.007

* For research use only. Not for human or veterinary use.

Potassium (6-carboxypyridin-3-yl)trifluoroborate - 1245906-66-4

Specification

CAS No. 1245906-66-4
Molecular Formula C6H4BF3KNO2
Molecular Weight 229.007
IUPAC Name potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide
Standard InChI InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1
Standard InChI Key DYILLNPOUIONKW-UHFFFAOYSA-N
SMILES [B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+]

Introduction

Chemical Identity and Structure

Molecular Structure

Potassium (6-carboxypyridin-3-yl)trifluoroborate features a pyridine ring substituted with a carboxylic acid group at the 6-position and a trifluoroborate group at the 3-position. The trifluoroborate moiety consists of a boron atom bonded to three fluorine atoms, forming a tetrahedral geometry with the carbon atom of the pyridine ring. The negative charge of the trifluoroborate anion is balanced by a potassium counterion, forming an ionic salt .

Chemical Identifiers

The compound is uniquely identified through various chemical identifiers as detailed in Table 1 below:

Identifier TypeValue
CAS Registry Number1245906-66-4
PubChem CID71464087
Molecular FormulaC₆H₄BF₃KNO₂
IUPAC Namepotassium;(6-carboxypyridin-3-yl)-trifluoroboranuide
InChIInChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1
SMILESB-(F)(F)F.[K+]

Table 1: Chemical identifiers for Potassium (6-carboxypyridin-3-yl)trifluoroborate

Physical and Chemical Properties

Physical Properties

Potassium (6-carboxypyridin-3-yl)trifluoroborate is characterized by several important physical properties that define its behavior and applications in chemical contexts:

PropertyValue
Molecular Weight229.01 g/mol
Physical StateSolid at room temperature
Exact Mass228.9924245 Da
Monoisotopic Mass228.9924245 Da
Recommended Storage2-8°C

Table 2: Physical properties of Potassium (6-carboxypyridin-3-yl)trifluoroborate

Chemical Properties

The chemical behavior of this compound is influenced by both its pyridine ring and trifluoroborate moiety:

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count1

Table 3: Chemical properties of Potassium (6-carboxypyridin-3-yl)trifluoroborate

The compound exhibits chemical reactivity characteristic of organotrifluoroborates, including stability toward air and moisture, making it advantageous for various synthetic applications. The carboxylic acid group at the 6-position of the pyridine ring introduces additional reactivity and functional group compatibility, while the pyridine nitrogen provides potential for coordination chemistry and hydrogen bonding interactions .

Synthesis and Preparation

Purification Methods

Organotrifluoroborates are typically purified through recrystallization, often using solvent systems like acetone/diethyl ether or acetone/hexanes. Column chromatography may also be employed for particularly challenging purifications, though the ionic nature of these compounds can sometimes complicate silica-based separations .

Applications in Organic Synthesis

Cross-Coupling Reactions

Organotrifluoroborates, including pyridine-based derivatives like Potassium (6-carboxypyridin-3-yl)trifluoroborate, have emerged as valuable reagents in cross-coupling reactions. The trifluoroborate functionality serves as a masked boronic acid that can slowly release the active coupling species under reaction conditions, often leading to improved reaction outcomes compared to traditional boronic acids or boronate esters .

The presence of the carboxylic acid group in this particular compound provides additional synthetic versatility, allowing for further functionalization or serving as a handle for attachment to other molecules, surfaces, or biological entities. This bifunctional nature makes it potentially valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .

Mass Spectrometric Applications

Organotrifluoroborates have found specialized applications in mass spectrometry as tags for analytical purposes. Patents and research literature suggest that trifluoroborates can serve as mass spectrometric tags due to their distinctive fragmentation patterns, which can be advantageous for mixture analysis, quantification, and identification of analytes .

The predictable loss of BF₃ during mass spectrometric fragmentation creates characteristic patterns that can be leveraged for analytical purposes. Potassium (6-carboxypyridin-3-yl)trifluoroborate, with its carboxylic acid functionality, could potentially serve as a linker in such applications, connecting the mass spectrometric tag to target analytes .

Structural Comparisons and Related Compounds

Comparison with Other Organotrifluoroborates

Potassium (6-carboxypyridin-3-yl)trifluoroborate belongs to a broader family of organotrifluoroborates that vary in their organic components. While maintaining the common BF₃K moiety, these compounds can incorporate diverse aromatic, heteroaromatic, alkenyl, or alkyl groups. The pyridine-based structure of this particular compound introduces unique electronic properties and additional functional group compatibility compared to phenyl or other heteroaryl trifluoroborates .

Parent and Component Compounds

According to PubChem, this compound is related to its parent compound (6-Carboxypyridin-3-yl)-trifluoroboranuide (CID 71464088), which represents the anionic component before association with the potassium counterion. This relationship highlights the ionic nature of the compound and its potential behavior in solution, where dissociation may occur .

Computational Properties and Molecular Interactions

Electronic Structure

The electronic structure of Potassium (6-carboxypyridin-3-yl)trifluoroborate involves several key features that influence its chemical behavior:

  • The pyridine ring, which is electron-deficient due to the electronegative nitrogen atom

  • The carboxylic acid group, which can participate in hydrogen bonding and acid-base chemistry

  • The trifluoroborate moiety, which bears a negative charge stabilized by three electronegative fluorine atoms

These structural elements create a molecule with distinctive electronic distribution, affecting its reactivity patterns and intermolecular interactions .

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